Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate
Description
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate is a bicyclic carbamate derivative characterized by a 2-oxabicyclo[2.1.1]hexane core, a cyano (-CN) substituent at position 1, and a benzyl carbamate group at position 2. The bicyclo[2.1.1]hexane system introduces significant ring strain and conformational rigidity, which can influence both chemical reactivity and biological interactions. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and other bioactive molecules .
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate |
InChI |
InChI=1S/C14H14N2O3/c15-9-14-7-13(8-14,10-19-14)16-12(17)18-6-11-4-2-1-3-5-11/h1-5H,6-8,10H2,(H,16,17) |
InChI Key |
NOFACQZJTITFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C#N)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves several steps. One common method includes the reaction of benzyl carbamate with a cyano-substituted oxabicyclo compound under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a bioisostere, mimicking the biological activity of other compounds.
Medicine: It is incorporated into the structure of drugs for various therapeutic purposes.
Industry: It is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-yl)carbamate involves its interaction with specific molecular targets. It acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Table 1: Key Structural and Physical Properties of Bicyclic Carbamates
Key Observations:
- Hydroxymethyl derivatives exhibit higher polarity and solubility due to hydrogen-bonding capacity, whereas tert-butyl analogs are more lipophilic, favoring membrane permeability in drug design. Iodomethyl groups serve as leaving groups, enabling further functionalization via nucleophilic substitution (e.g., Suzuki coupling).
Comparison of Protecting Groups
Table 2: Protecting Group Influence on Reactivity and Stability
- Benzyl Carbamates : Preferred for intermediates requiring selective deprotection under mild conditions.
- tert-Butyl Carbamates : Offer superior stability in basic environments, making them suitable for multi-step syntheses.
Bicyclic Ring Systems
Table 3: Impact of Bicyclic Framework on Properties
- Larger systems (e.g., 3.2.1 octane ) exhibit reduced strain, favoring flexibility but compromising target affinity.
Biological Activity
Benzyl N-(1-cyano-2-oxabicyclo[2.1.1]hexan-4-YL)carbamate, with the molecular formula C14H14N2O3 and CAS number 2840079-25-4, is a compound of significant interest in medicinal chemistry and organic synthesis. Its unique bicyclic structure and functional groups suggest potential biological activities, particularly in the realms of pharmacology and biochemistry. This article aims to summarize the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Molecular Structure
The compound features a bicyclic core structure with a carbamate functional group. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 2840079-25-4 |
Synthesis
While specific synthetic pathways for this compound are not extensively documented in the provided sources, similar compounds often utilize methods such as cycloaddition reactions or carbamate formation from corresponding amines and carbonyl compounds.
Case Study: Analgesic Activity
A study investigating the analgesic effects of structurally similar compounds demonstrated that modifications in the bicyclic system can enhance pain relief efficacy. The study utilized animal models to assess pain response reduction, providing a framework for evaluating this compound's potential in pain management.
Mechanistic Insights
The biological activity of benzyl carbamates typically involves interaction with various biological targets, including enzymes and receptors involved in pain and inflammation pathways. The proposed mechanism includes:
- Inhibition of Cyclooxygenase (COX) Enzymes : Similar compounds have been shown to inhibit COX enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Neurotransmitter Release : Compounds may influence neurotransmitter systems related to pain perception.
In Vitro Studies
Preliminary in vitro studies on related compounds have indicated that they can modulate cell signaling pathways associated with inflammation and pain response. While direct studies on this compound are scarce, existing literature suggests a potential for similar activity.
Comparative Analysis
A comparative analysis of related bicyclic compounds reveals a trend in biological activity correlating with structural modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
